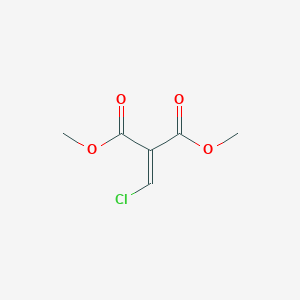

1,3-Dimethyl 2-(chloromethylidene)propanedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

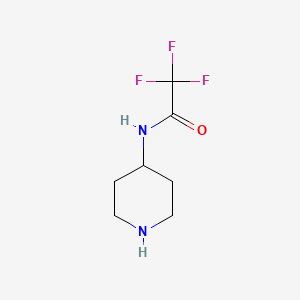

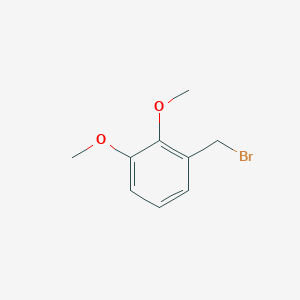

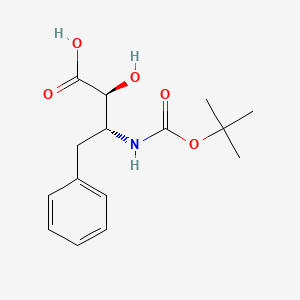

1,3-Dimethyl 2-(chloromethylidene)propanedioate is a chemical compound with the molecular formula C6H7ClO4 . It has a molecular weight of 178.57 . It is typically stored at 4 degrees Celsius .

Molecular Structure Analysis

The InChI code for 1,3-Dimethyl 2-(chloromethylidene)propanedioate is 1S/C6H7ClO4/c1-10-5(8)4(3-7)6(9)11-2/h3H,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

1,3-Dimethyl 2-(chloromethylidene)propanedioate is a liquid at room temperature . The boiling point and other physical properties are not specified in the available resources .Applications De Recherche Scientifique

Hydrogenation Processes

The study by Zheng et al. (2017) investigates an alternative route for 1,3-propanediol production from vapor-phase catalytic hydrogenation of syngas-derived dimethyl malonate on a Cu/SiO2 catalyst. This research highlights the potential use of related compounds in producing valuable monomers for commodity chemicals, offering insights into the catalytic reaction networks and the effect of copper species on selectivity (Zheng et al., 2017).

Catalytic Reactions

Kollár et al. (1987) demonstrate the asymmetric hydroformylation of unsaturated esters, including dimethyl itaconate, using a platinum-based catalyst. This process yields significant products with high enantiomeric excess, indicating the role of similar compounds in synthesizing chiral chemicals (Kollár et al., 1987).

Phase Transition Studies

Wilmet et al. (1990) explore the solid-plastic phase transition in polyols, including 2,2-dimethyl 1,3-propanediol, for energy storage applications. This research demonstrates the utility of similar compounds in developing materials with desirable thermodynamic properties (Wilmet et al., 1990).

Material Science

Guo et al. (2018) study the effect of chain extenders on the fracture of microstructures in thermoplastic polyurethane elastomers, highlighting the influence of similar compounds on the mechanical properties and structural changes of polymeric materials (Guo et al., 2018).

Biotechnological Production

Yang et al. (2018) discuss the development of genetically engineered microorganisms for efficient biosynthesis of 1,3-Propanediol from glycerol, showcasing the biotechnological applications of similar compounds in producing commercially valuable chemicals (Yang et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

dimethyl 2-(chloromethylidene)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO4/c1-10-5(8)4(3-7)6(9)11-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGENZLZZCBFXML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CCl)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449186 |

Source

|

| Record name | Propanedioic acid, (chloromethylene)-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl 2-(chloromethylidene)propanedioate | |

CAS RN |

38238-77-6 |

Source

|

| Record name | Propanedioic acid, (chloromethylene)-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B1337407.png)

![7,8-Dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1337422.png)